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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase cross-reactivity profile of
Sofnobrutinib, a novel, non-covalent Bruton's tyrosine kinase (BTK) inhibitor. By examining its
selectivity in comparison to other BTK inhibitors and presenting supporting experimental data
and methodologies, this document aims to be a valuable resource for researchers in
immunology, oncology, and drug discovery.

Introduction to Sofnobrutinib

Sofnobrutinib (formerly AS-0871) is an orally available, highly selective, non-covalent inhibitor
of Bruton's tyrosine kinase.[1][2][3] BTK is a critical component of the B-cell receptor (BCR)
signaling pathway, which plays a central role in the proliferation, differentiation, and survival of
B-lymphocytes.[4][5] Dysregulation of BTK signaling is implicated in various B-cell
malignancies and autoimmune diseases. Sofnobrutinib is designed to bind preferentially to
the non-activated form of the BTK protein, which may contribute to its high selectivity and
potential for minimal off-target effects.[2][6]

Kinase Selectivity Profile of Sofnobrutinib

Comprehensive kinase profiling studies have demonstrated that Sofnobrutinib is an extremely
selective inhibitor.[2] While detailed, publicly available kinome scan data showing percentage
inhibition against a broad panel of kinases is limited, preclinical and clinical data indicate a
highly favorable selectivity profile.
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A key differentiator of Sofnobrutinib is its lack of significant inhibitory activity against certain

kinases that are commonly affected by other BTK inhibitors. Notably, Sofnobrutinib has been

reported to have little to no inhibitory effect on Src-family kinases and C-terminal Src kinase
(CSK).[1] Off-target inhibition of these kinases by other BTK inhibitors, such as ibrutinib, has
been associated with adverse effects like bleeding and cardiac arrhythmias.

Comparison with Other BTK Inhibitors

To provide context for Sofnobrutinib’s selectivity, the table below summarizes the known off-

target effects of other BTK inhibitors.

Sofnobrutinib

Kinase Family Ibrutinib Acalabrutinib Zanubrutinib
(Reported)
_ BTK, ITK, TEC, BTK, TEC, BMX, Highly selective
TEC Family BTK, TEC, ITK
BMX, TXK TXK for BTK
Not reported,
EGFR Family EGFR Minimal Minimal expected to be
minimal
) o o Little to no
SRC Family Yes Minimal Minimal o
inhibition[1]
Not reported,
JAK Family JAK3 Minimal Minimal expected to be

minimal

Quantitative Analysis of Sofnobrutinib Activity

While a broad kinome scan is not publicly available, quantitative data from functional assays

demonstrate the potent and selective activity of Sofnobrutinib.
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Assay Parameter Value

Basophil Activation (SAD) IC50 54.06 ng/mL[1][7][8]
Basophil Activation (MAD) IC50 57.01 ng/mL[1][7][8]
B-Cell Activation (SAD) IC50 187.21 ng/mL[1][7][8]

SAD: Single Ascending Dose; MAD: Multiple Ascending Dose

Multiple ascending doses of Sofnobrutinib achieved over 90% inhibition of basophil activation
at 150 mg and 300 mg twice daily.[2]

Experimental Protocols
Kinase Inhibition Assay (General Protocol)

A common method for assessing kinase inhibitor selectivity is a radiolabeled ATP competition
assay. While the specific protocol used for Sofnobrutinib's comprehensive profiling is not
detailed in the public domain, a general methodology is as follows:

o Reaction Setup: A reaction mixture is prepared containing the kinase of interest, a specific
substrate (peptide or protein), and the test inhibitor (Sofnobrutinib) at various
concentrations.

« Initiation: The kinase reaction is initiated by the addition of radiolabeled ATP (usually [y-
32P]|ATP).

 Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific
period to allow for substrate phosphorylation.

o Termination: The reaction is stopped, often by the addition of a solution that denatures the
kinase, such as a Laemmli sample buffer.

o Separation and Detection: The reaction products are separated by SDS-PAGE. The gel is
then dried and exposed to a phosphor screen or autoradiography film to detect the
radiolabeled, phosphorylated substrate.
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» Quantification: The amount of radioactivity incorporated into the substrate is quantified to
determine the kinase activity. The IC50 value for the inhibitor is then calculated by plotting
the percentage of kinase inhibition against the inhibitor concentration.

Ex Vivo Basophil Activation Assay

The pharmacodynamic effects of Sofnobrutinib were evaluated using an ex vivo basophil
activation assay from whole blood samples.

» Blood Collection: Whole blood samples are collected from subjects at various time points
before and after drug administration.

 Stimulation: Aliquots of whole blood are stimulated with an activating agent, such as anti-IgE
antibody, to induce basophil degranulation.

 Staining: The blood is then stained with fluorescently labeled antibodies against basophil-
specific surface markers (e.g., CD203c) and activation markers (e.g., CD63).

o Flow Cytometry: The samples are analyzed by flow cytometry to identify the basophil
population and quantify the percentage of activated basophils (CD63 positive).

o Data Analysis: The inhibition of basophil activation is calculated by comparing the
percentage of activated basophils in the presence and absence of the inhibitor.

Signaling Pathway Inhibition

Sofnobrutinib exerts its therapeutic effect by inhibiting the BTK signaling pathway. The
following diagram illustrates the key components of this pathway and the point of inhibition by
Sofnobrutinib.
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Caption: BTK Signaling Pathway and Sofnobrutinib Inhibition.
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Experimental Workflow

The following diagram outlines a typical workflow for assessing the cross-reactivity of a kinase
inhibitor like Sofnobrutinib.
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Caption: Kinase Profiling Experimental Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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